2(5H)-Furanone, 3-(1-hydroxyethyl)-
Overview
Description
2(5H)-Furanone, 3-(1-hydroxyethyl)- is an organic compound with a furanone ring structure substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(1-hydroxyethyl)- typically involves the reaction of sulfur ylides with carbonyl compounds. One common method is the base-induced tandem intramolecular cyclization of sulfur ylide with ketones, followed by a 1,3-hydroxy rearrangement . This method offers mild reaction conditions and high yields without the need for transition metals.
Industrial Production Methods
Industrial production methods for 2(5H)-Furanone, 3-(1-hydroxyethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, lactones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(5H)-Furanone, 3-(1-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furanone ring can participate in various chemical reactions, modulating the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(5H)-Furanone, 3-(1-hydroxyethyl)- include:
5-Hydroxymethylfurfural (5-HMF): A furan derivative with a hydroxymethyl group.
2,5-Bis(hydroxymethyl)furan (BHMF): A furan derivative with two hydroxymethyl groups.
γ-Hydroxy-γ-lactams: Compounds with a similar lactone structure but different substituents.
Uniqueness
2(5H)-Furanone, 3-(1-hydroxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(1-hydroxyethyl)-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h2,4,7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYIHFDILLEMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCOC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548575 | |
Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76643-90-8 | |
Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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